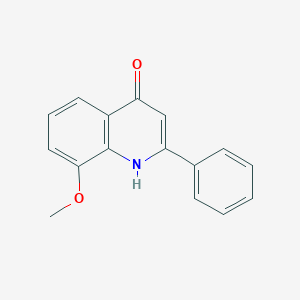

4-Hydroxy-8-methoxy-2-phenylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

825620-16-4 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

8-methoxy-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C16H13NO2/c1-19-15-9-5-8-12-14(18)10-13(17-16(12)15)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,18) |

InChI Key |

ITBOMYQKVMBJAP-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1NC(=CC2=O)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=CC2=C1NC(=CC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry of 4 Hydroxy 8 Methoxy 2 Phenylquinoline and Its Derivatives

Classical and Contemporary Synthetic Routes to Quinoline (B57606) Scaffolds

The synthesis of quinoline and its derivatives has been a subject of extensive research for over a century, leading to the development of numerous named reactions. iipseries.org These methods are crucial for accessing a wide array of substituted quinolines, which are significant in medicinal chemistry and materials science.

Gould-Jacob Cyclization

The Gould-Jacobs reaction is a versatile method for the synthesis of quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The reaction proceeds through a series of steps, beginning with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a similar acyl malonic ester. This initial step forms an anilidomethylenemalonic ester intermediate. wikipedia.org

Subsequent thermal cyclization of this intermediate, a 6-electron process, leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This product predominantly exists in its 4-oxo tautomeric form. The final steps involve saponification to yield the carboxylic acid, followed by decarboxylation to afford the 4-hydroxyquinoline. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups at the meta-position. wikipedia.org

| Reactants | Intermediates | Product |

| Aniline | Anilidomethylenemalonic ester | 4-Hydroxyquinoline |

| Alkoxymethylenemalonic ester | 4-hydroxy-3-carboalkoxyquinoline |

This table summarizes the general reactants, key intermediates, and the final product type in the Gould-Jacob reaction.

The reaction mechanism commences with a nucleophilic attack by the amine nitrogen on the malonic acid derivative, followed by the elimination of an alcohol to form the condensation product. wikipedia.org The subsequent heat-induced cyclization and further transformations ultimately yield the quinoline ring system. wikipedia.org Microwave irradiation has been explored as a method to accelerate the reaction, demonstrating that higher temperatures can increase the rate of the intramolecular cyclization, though careful optimization of reaction time is necessary to prevent degradation.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a key method for preparing 4-hydroxyquinolines (which exist in equilibrium with 4-quinolones) through the condensation of anilines with β-ketoesters. wikipedia.org This reaction, discovered by Max Conrad and Leonhard Limpach in 1887, involves the initial formation of a Schiff base, which then undergoes thermal cyclization to form the quinoline ring. wikipedia.orgsynarchive.com

The mechanism starts with the attack of the aniline on the keto group of the β-ketoester. wikipedia.org Following the formation of a tetrahedral intermediate, a Schiff base is generated, which then tautomerizes to its enol form. An electrocyclic ring-closing reaction, which is often the rate-determining step, then occurs at high temperatures (around 250 °C). wikipedia.orgsynarchive.com The use of high-boiling inert solvents can significantly improve the yield of the 4-hydroxyquinoline product. wikipedia.orgnih.gov The final steps involve the elimination of an alcohol and tautomerization to the more stable quinolone form. wikipedia.org

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

| Aniline | β-ketoester | Schiff base | 4-Hydroxyquinoline |

This table outlines the primary reactants, the key intermediate, and the resulting product in the Conrad-Limpach synthesis.

This synthetic route has been applied in the total synthesis of biologically active compounds, such as waltherione F. researchgate.net Fine-tuning of the reaction conditions, including the choice of solvent, is crucial for optimizing the yield. nih.govnih.gov For instance, studies have shown that the yield generally improves with higher-boiling solvents. nih.gov

Doebner-Miller Synthesis

The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is a method for producing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. iipseries.orgwikipedia.org This reaction is typically catalyzed by strong acids like Lewis acids (e.g., tin tetrachloride) or Brønsted acids. wikipedia.orgsynarchive.com

The reaction mechanism is thought to proceed via a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org This is followed by a series of steps including cyclization, dehydration, and oxidation to yield the final quinoline product. acs.org A key feature of this reaction is that it can lead to the formation of 2,4-disubstituted quinolines. iipseries.org When the α,β-unsaturated carbonyl compound is generated in situ from an aldol (B89426) condensation, the variation is known as the Beyer method. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Aniline | α,β-Unsaturated carbonyl compound | Lewis or Brønsted acid | Substituted quinoline |

This table summarizes the general components and product type of the Doebner-Miller reaction.

This method has been a cornerstone in quinoline synthesis for over a century due to its utility in creating a variety of substituted quinoline structures. acs.org

Pfitzinger Reaction

The Pfitzinger reaction, or Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids through the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net

The reaction mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid. wikipedia.org The Pfitzinger reaction is a variation of the Friedländer synthesis. wikipedia.org A notable variant is the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org While versatile, the Pfitzinger reaction can be sensitive to steric hindrance, which may reduce the yield of the desired cinchoninic acids. electronicsandbooks.com

| Reactant 1 | Reactant 2 | Condition | Product |

| Isatin | Carbonyl compound | Basic | Quinoline-4-carboxylic acid |

This table outlines the essential components and the characteristic product of the Pfitzinger reaction.

This reaction has been instrumental in synthesizing a wide range of substituted cinchoninic acids and, through subsequent decarboxylation, the corresponding 2-substituted quinolines. electronicsandbooks.com

Povarov Reaction

The Povarov reaction is a multicomponent reaction that synthesizes tetrahydroquinoline derivatives from the condensation of an aldehyde, an aniline, and an alkene. numberanalytics.com It is classified as an inverse electron-demand aza-Diels-Alder reaction. sci-rad.com The reaction is typically catalyzed by Lewis or Brønsted acids. numberanalytics.comsci-rad.com

Initially, the aniline and aldehyde react to form an N-arylimine in situ. This imine then reacts with an electron-rich alkene in a [4+2] cycloaddition to form the tetrahydroquinoline ring system. sci-rad.com The reaction can be performed in a multi-component fashion, which enhances its efficiency. sci-rad.comeurekaselect.com Subsequent oxidation of the tetrahydroquinoline can lead to the corresponding quinoline. nih.gov Recent advancements have shown that this reaction can be initiated by visible light using a photocatalyst, offering a greener alternative for the synthesis of 2-arylquinolines. rsc.org

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| Aniline | Aldehyde | Alkene | Lewis or Brønsted acid | Tetrahydroquinoline |

This table illustrates the three components and the resulting product in a typical Povarov reaction.

The versatility of the Povarov reaction allows for the synthesis of a diverse range of substituted quinolines and tetrahydroquinolines, which are valuable scaffolds in medicinal chemistry. eurekaselect.com

Friedlander Reaction

The Friedländer synthesis is a fundamental and straightforward method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (another aldehyde or ketone). wikipedia.orgjk-sci.com The reaction is typically catalyzed by acids or bases, or can proceed simply by heating the reactants. organicreactions.orgnih.gov

Two primary mechanistic pathways are proposed for the Friedländer synthesis. The first involves an aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the 2-amino group and the second carbonyl compound, followed by an intramolecular aldol-type condensation. wikipedia.org This reaction is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com Recent developments include the use of more environmentally friendly conditions, such as electrochemical synthesis or the use of solid-supported catalysts like Amberlyst-15 resin. nih.govrsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Aminoaryl aldehyde/ketone | Compound with α-methylene group | Acid or Base | Substituted quinoline |

This table summarizes the reactants and product of the Friedlander reaction.

The Friedländer synthesis is a powerful tool for creating a wide variety of substituted quinolines, which are prevalent in many biologically active compounds. jk-sci.com

Targeted Synthesis of 4-Hydroxy-8-methoxy-2-phenylquinoline and Related Structures

The construction of the this compound core can be achieved through several strategic disconnections, leading to a variety of synthetic routes. These methods often involve the formation of the quinoline ring system as a key step, with the desired substituents introduced either on the starting materials or through subsequent functionalization.

Approaches Involving 8-Methoxy-2-phenyl-1H-quinolin-4-one Intermediates

A common and effective strategy for the synthesis of 4-hydroxyquinolines involves the use of 4-quinolinone (also known as quinolin-4(1H)-one) intermediates. In this approach, the corresponding 8-methoxy-2-phenyl-1H-quinolin-4-one serves as a direct precursor to the target molecule. The 4-hydroxy form is a tautomer of the 4-quinolinone, and the equilibrium between these two forms can be influenced by the solvent and pH. The synthesis of the quinolinone intermediate itself can be accomplished through various classical methods, such as the Conrad-Limpach or Doebner-von Miller reactions, which involve the condensation of anilines with β-ketoesters or α,β-unsaturated carbonyl compounds, respectively. mdpi.comiipseries.org

For instance, the reaction of 2-methoxyaniline with a suitable benzoylacetate derivative would lead to the formation of an enamine intermediate, which upon thermal or acid-catalyzed cyclization, yields the 8-methoxy-2-phenyl-1H-quinolin-4-one. Subsequent treatment of this intermediate, if necessary, can favor the 4-hydroxy tautomer. This approach offers a reliable and often high-yielding pathway to the desired quinoline core.

Synthesis from 4-Anilino-8-methoxy-2-phenylquinoline Derivatives

An alternative route to this compound involves the hydrolysis of a 4-anilino-substituted precursor. This method is particularly useful when the corresponding 4-anilino derivative is readily accessible. The synthesis and antiproliferative activity of certain 4-anilino-8-methoxy-2-phenylquinoline derivatives have been described in the literature. nih.gov These compounds can be prepared through the reaction of a 4-chloro-8-methoxy-2-phenylquinoline (B8772116) with the appropriate aniline.

The subsequent conversion of the 4-anilino group to a hydroxyl group can be achieved under acidic or basic hydrolysis conditions. This transformation proceeds via nucleophilic aromatic substitution, where the anilino group is displaced by a hydroxide ion. The reaction conditions, such as temperature and the concentration of the acid or base, are critical for achieving a successful conversion without unwanted side reactions. A study has reported the synthesis of 4-anilino-8-hydroxy-2-phenylquinoline from its 8-methoxy counterpart, indicating the feasibility of transformations at the 8-position as well. nih.gov

Multi-component Reactions for Quinoline Derivative Synthesis

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules like quinoline derivatives in a single step from three or more starting materials. researchgate.net Several named reactions, such as the Doebner-von Miller and Doebner reactions, fall under the umbrella of MCRs for quinoline synthesis. iipseries.orgnih.gov

The Doebner-von Miller reaction, for example, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ from two carbonyl compounds. wikipedia.orgsynarchive.com This acid-catalyzed reaction proceeds through a series of conjugate additions and cyclization-dehydration steps to afford the quinoline ring. wikipedia.org A variation, the Doebner reaction, utilizes an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. iipseries.orgnih.gov While not directly yielding this compound, these MCRs can be adapted to produce precursors that can be subsequently converted to the target compound. For instance, a multi-component reaction of 2-aminophenol, an aldehyde, and malononitrile (B47326) has been used to synthesize 8-hydroxy-4-phenyl-1,2-dihydroquinolines. researchgate.netnih.gov

Table 1: Examples of Multi-component Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Product Type | Reference |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinolines | wikipedia.orgsynarchive.com |

| Doebner | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | iipseries.orgnih.gov |

| Friedländer | 2-Aminoaryl aldehyde or ketone, Compound with a reactive α-methylene group | Substituted Quinolines | mdpi.com |

| Combes | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | iipseries.org |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling cleaner reactions compared to conventional heating methods. benthamdirect.comnih.gov This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including quinolines and quinolones. benthamdirect.comthieme-connect.comnih.gov

The synthesis of quinoline derivatives can be significantly expedited under microwave irradiation. acs.orgtandfonline.com For example, the Skraup synthesis of quinolines, a traditionally harsh reaction, can be performed under microwave conditions with reduced reaction times. nih.gov Similarly, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved via a microwave-assisted reaction of β-enaminones with diethyl malonate, catalyzed by bismuth chloride. nih.gov While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the provided results, the general applicability of this technique to quinoline synthesis suggests its potential for this target molecule. benthamdirect.comnih.gov For instance, a microwave-assisted Friedländer synthesis has been developed for the single-step conversion to 8-hydroxyquinolines. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Skraup Synthesis | Long reaction times, harsh conditions | Reduced reaction times | nih.gov |

| Friedländer Synthesis | Lower yields (e.g., 34%) | Higher yields (e.g., 72%) | nih.gov |

| Quinolone Synthesis | Several hours | A few minutes or seconds | nih.gov |

| Esterification of quinoline-4-carboxylic acid | 22 hours | 10 minutes | tandfonline.com |

Metal-Catalyzed Synthesis (e.g., Palladium, Copper)

Transition metal catalysis has revolutionized the synthesis of quinolines, offering efficient and selective methods for C-C and C-N bond formation. ias.ac.in Palladium and copper catalysts are particularly prominent in this area. ias.ac.innih.gov

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be employed to introduce the phenyl group at the 2-position of a pre-formed quinoline ring. Alternatively, palladium-catalyzed cyclization reactions of appropriately substituted anilines or amides can directly construct the quinoline core. researchgate.netresearchgate.net For instance, a palladium-catalyzed cascade synthesis of 2-alkoxyquinolines from 1,3-butadiynamides has been reported. mdpi.com

Copper-catalyzed reactions also offer versatile routes to quinolines. organic-chemistry.org Copper catalysts can promote the annulation of anilines with various coupling partners. ias.ac.in For example, copper-catalyzed oxidative cyclization of 2-styrylanilines has been used to generate quinolines. nih.govacs.org Furthermore, the Friedländer annulation, a classic quinoline synthesis, can be effectively catalyzed by copper-based metal-organic frameworks (MOFs) like CuBTC. rsc.org

Table 3: Examples of Metal-Catalyzed Quinoline Synthesis

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

| Palladium | Oxidative Cyclization | Diarylamines | researchgate.net |

| Palladium | Cascade Cyclization/Carbonylation | N-allylamides of 2-iodobenzoic acids | researchgate.net |

| Copper | Oxidative Cyclization | 2-Styrylanilines | nih.govacs.org |

| Copper (CuBTC) | Friedländer Condensation | 2-Aminoaryl ketones and carbonyl compounds | rsc.org |

| Cobalt | Dehydrogenative Cyclization | 2-Aminoaryl alcohols and ketones | organic-chemistry.org |

| Nickel | Dehydrogenative Coupling | 2-Aminobenzyl alcohol and diol | organic-chemistry.org |

Metal-Free Synthesis Strategies

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity associated with transition metals. mdpi.comrsc.org Several metal-free strategies for quinoline synthesis have been reported, often relying on the use of organocatalysts or unique reaction conditions. nih.govacs.org

One approach involves the iodide-catalyzed tandem cyclization of 2-styrylanilines, which allows for the formation of new C-C and C-N bonds without the need for a metal catalyst. nih.govacs.org Another strategy is the electrophilic cyclization of anilines and alkynes mediated by alkyltriflates. mdpi.com Furthermore, electrocatalytic methods are emerging as a green and sustainable approach. For example, a metal-free electrocatalytic [4+2] annulation has been developed for the synthesis of fused tricyclic quinoline derivatives. acs.org These metal-free approaches offer an environmentally benign alternative for the construction of the quinoline scaffold. nih.govrsc.org

Derivatization Strategies of the this compound Moiety

The this compound scaffold is a key structural motif that has been extensively modified to explore and enhance its chemical and biological properties. Various derivatization strategies have been employed, targeting different positions of the quinoline core and the phenyl ring, as well as introducing a wide range of functional groups and hybridizing the moiety with other pharmacophores.

A primary strategy for derivatizing the this compound core involves substitution at the 4-position. The hydroxyl group is often converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃), creating a reactive intermediate, 4-chloro-8-methoxy-2-phenylquinoline. cust.edu.tw This intermediate readily undergoes nucleophilic substitution with various amines to yield 4-anilino derivatives.

For instance, reaction with substituted anilines can afford compounds like 4-(4-acetylanilino)-8-methoxy-2-phenylquinoline. nih.govresearchgate.net The nature of the substituent on the anilino moiety has been shown to be crucial for the biological activity of the resulting derivatives. nih.gov Research indicates that the position of substituents on the quinoline ring is a critical determinant of antiproliferative activity. nih.gov Studies have shown that 4-substituted-4-anilino-derivatives are generally more active than their 3-substituted-4-anilino counterparts, highlighting the importance of the substitution position for cytotoxicity. cust.edu.tw

The 8-methoxy group is another key site for structural modification. Demethylation to the corresponding 8-hydroxy derivative is a common transformation, which allows for the introduction of a hydrogen-bonding donor group. This change can significantly influence the molecule's interaction with biological targets. nih.gov

The 2-phenyl ring offers a versatile site for introducing structural diversity. Substituents can be introduced onto the phenyl ring to modulate the electronic and steric properties of the entire molecule. The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, is a classic method for synthesizing 2-phenylquinoline-4-carboxylic acids, where the substitution on the phenyl ring can be varied by choosing the appropriate acetophenone (B1666503) starting material. nih.gov

In the development of histone deacetylase (HDAC) inhibitors, various substitutions on the 2-phenyl ring of 2-phenylquinoline-4-carboxylic acid derivatives were explored. nih.gov It was found that difluoride and phenyl substitutions on the 2-phenyl ring were conducive to inhibitory activity, whereas methyl, methoxy (B1213986), and chlorine substitutions led to decreased activity compared to the unsubstituted analog. nih.gov This demonstrates that even subtle changes to the 2-phenyl ring can significantly impact the biological profile of the molecule.

A widely used strategy to expand the chemical space of the this compound scaffold is the introduction of various functional groups, which can serve as key interaction points with biological targets or as linkers to other molecular fragments.

Carboxamides: The synthesis of 2-phenylquinoline-4-carboxamide (B4668241) derivatives is a common strategy. semanticscholar.orgnih.gov These are typically prepared via acid-base coupling reactions, for example, by treating a 2-phenylquinoline-4-carboxylic acid intermediate with an appropriate amine. semanticscholar.org This method allows for the incorporation of a wide variety of moieties. semanticscholar.orgnih.gov

Oximes: Oxime derivatives can be synthesized from the corresponding ketone precursors. cust.edu.twnih.gov For example, 4-(4-acetylanilino)-8-methoxy(hydroxy)-2-phenylquinoline can be reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. researchgate.net The introduction of an oxime group, which can act as a hydrogen-bonding donor, has been explored to enhance biological activity. cust.edu.tw In some cases, the antiproliferative effect of a ketone was found to be more potent than its corresponding oxime derivative. nih.gov

Hydrazones: Hydrazones, characterized by the azomethine group (–NHN=CH), are readily prepared through the condensation of a hydrazine (B178648) derivative with a ketone or aldehyde. nih.govnih.gov For instance, hydrazide-hydrazone derivatives can be synthesized by reacting cyanoacetyl hydrazine with an appropriate acetylpyridine. nih.gov These derivatives are valuable intermediates for synthesizing other heterocyclic systems. nih.gov

Triazoles: The triazole moiety is often introduced via "click chemistry," specifically the Huisgen-Meldal-Sharpless cycloaddition reaction. nih.gov This involves the copper-catalyzed reaction between a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole ring. nih.govmdpi.com This method has been used to link multiple quinolone molecules together or to hybridize the quinoline scaffold with other bioactive components. nih.gov The 1,2,4-triazole (B32235) ring system can also be synthesized through various routes, including the reaction of an oxime intermediate with a hydrazonoyl chloride. mdpi.com

Molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a powerful strategy in drug design to develop molecules with potentially improved efficacy or a multi-target profile. mdpi.comnih.gov The 4-hydroxy-2-phenylquinoline scaffold has been hybridized with various other bioactive moieties.

One approach involves linking the quinoline core to other heterocyclic systems like triazoles or quinazolinones. nih.govnih.gov For example, quinazolinone-triazole hybrids have been synthesized and evaluated for their biological activities. nih.gov Another strategy involves creating hybrid molecules by combining the 4-hydroxy-2-quinolinone framework with substituted benzoic or cinnamic acid motifs through a diamide (B1670390) linker. mdpi.com The 4-aminoquinoline (B48711) moiety has also been hybridized with a diverse range of heterocycles, including imidazole, pyridine, and pyrimidine, to explore new therapeutic agents. westminster.ac.uk Furthermore, hybrids of 1,4-naphthoquinone (B94277) with the 8-hydroxyquinoline (B1678124) moiety have been synthesized to create compounds with improved biological and physicochemical properties. nih.gov This approach aims to merge the distinct properties of each pharmacophore into a single chemical entity. nih.gov

Data Tables

Table 1: Derivatization Strategies and Key Reactions

| Position/Group | Derivatization Strategy | Example Reaction | Reference(s) |

|---|---|---|---|

| 4-Position | Anilino Substitution | Reaction of 4-chloro-8-methoxy-2-phenylquinoline with substituted anilines. | nih.gov, researchgate.net, cust.edu.tw |

| 8-Methoxy Group | Demethylation | Conversion of 8-methoxy group to 8-hydroxy group. | nih.gov |

| 2-Phenyl Ring | Substitution | Pfitzinger reaction using substituted acetophenones. | nih.gov |

| Functional Groups | Carboxamide Formation | Acid-base coupling of a quinoline carboxylic acid with an amine. | semanticscholar.org, nih.gov |

| Functional Groups | Oxime Formation | Reaction of a ketone precursor with hydroxylamine. | nih.gov, researchgate.net, cust.edu.tw |

| Functional Groups | Hydrazone Formation | Condensation of a hydrazine with a ketone or aldehyde. | nih.gov, nih.gov |

| Functional Groups | Triazole Formation (Click Chemistry) | Copper-catalyzed cycloaddition of an alkyne and an azide. | nih.gov, mdpi.com |

| Hybridization | Pharmacophore Hybridization | Covalent linking of the quinoline scaffold to other bioactive moieties (e.g., triazoles, naphthoquinones). | nih.gov, nih.gov, mdpi.com, westminster.ac.uk, nih.gov |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Anilino-8-hydroxy-2-phenylquinoline |

| 4-Anilino-8-methoxy-2-phenylquinoline |

| 4-Chloro-8-methoxy-2-phenylquinoline |

| 4-(4-Acetylanilino)-8-methoxy-2-phenylquinoline |

| 4-(4-Acetylanilino)-8-hydroxy-2-phenylquinoline |

| 2-Phenylquinoline-4-carboxylic acid |

| Cyanoacetyl hydrazine |

| 3-Acetylpyridine |

| 1,2,3-Triazole |

| 1,2,4-Triazole |

| Quinazolinone |

| Benzoic acid |

| Cinnamic acid |

| 1,4-Naphthoquinone |

| Imidazole |

| Pyridine |

Biological Activity Spectrum and Mechanistic Investigations of 4 Hydroxy 8 Methoxy 2 Phenylquinoline Derivatives

General Overview of Biological Activities of Quinoline (B57606) Derivatives

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide array of biological activities. researchgate.netacs.org Quinoline and its derivatives are recognized for their diverse pharmacological effects, which include anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties. acs.orgnih.gov This versatility has established the quinoline ring system as a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. nih.govnih.gov

The broad spectrum of activity is attributed to the ability of the quinoline structure to be extensively functionalized, allowing for the fine-tuning of its physicochemical and biological properties. researchgate.net In the realm of oncology, quinoline derivatives have demonstrated significant potential. nih.gov They can exert their anticancer effects through various mechanisms, such as inhibiting the proliferation of cancer cells, inducing programmed cell death (apoptosis), preventing the formation of new blood vessels that supply tumors (angiogenesis), and disrupting cell migration. nih.gov Furthermore, quinoline-based compounds have been shown to modulate the activity of key cellular targets, including protein kinases and topoisomerases, and to interfere with the assembly of microtubules, which are essential for cell division. nih.govnih.gov

Antiproliferative and Anticancer Activities

The antiproliferative and anticancer activities of quinoline derivatives are well-documented, with many compounds from this class showing potent inhibition of cancer cell growth. nih.gov The 2-phenylquinoline (B181262) structural motif, in particular, has been a focus of research due to its association with significant cytotoxic effects against various cancer cell lines. The presence of substituents on both the quinoline and the phenyl rings plays a crucial role in modulating the potency and selectivity of these compounds.

Derivatives of the 4-hydroxy-8-methoxy-2-phenylquinoline scaffold have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. Specifically, certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives have shown notable activity.

One particular derivative, a 4-anilino-8-hydroxy-2-phenylquinoline with a 3'-COMe substitution on the anilino ring (Compound 11 ), demonstrated exceptionally potent antiproliferative activity against colon cancer (HCT-116) and breast cancer (MCF7 and MDA-MB-435) cell lines. The 50% growth inhibition (GI50) values for this compound were reported to be 0.07 µM for HCT-116, and less than 0.01 µM for both MCF7 and MDA-MB-435.

The position and nature of substituents on the quinoline ring have been shown to be critical for activity. For instance, in a series of 4'-COMe substituted derivatives, the antiproliferative activity was influenced by the substitution at the 8-position of the quinoline ring. The 8-methoxy derivative showed a GI50 of 10.47 µM, while the corresponding 8-hydroxy derivative had a GI50 of 14.45 µM. However, in a different series with a 3'-COMe substitution, the 8-hydroxy derivative (GI50 = 1.20 µM) was found to be more potent than its 8-methoxy counterpart (GI50 = 8.91 µM), suggesting that a hydrogen-bonding donating group at this position can be more favorable for activity in certain contexts.

| Compound Derivative | Substitution | Cancer Cell Line | GI50 (µM) | Source |

|---|---|---|---|---|

| 4-anilino-8-hydroxy-2-phenylquinoline | 3'-COMe | HCT-116 (Colon) | 0.07 | |

| 4-anilino-8-hydroxy-2-phenylquinoline | 3'-COMe | MCF7 (Breast) | <0.01 | |

| 4-anilino-8-hydroxy-2-phenylquinoline | 3'-COMe | MDA-MB-435 (Breast) | <0.01 | |

| 4-anilino-8-methoxy-2-phenylquinoline | 4'-COMe | Mean Panel | 10.47 | |

| 4-anilino-8-hydroxy-2-phenylquinoline | 4'-COMe | Mean Panel | 14.45 | |

| 4-anilino-8-methoxy-2-phenylquinoline | 3'-COMe | Mean Panel | 8.91 | |

| 4-anilino-8-hydroxy-2-phenylquinoline | 3'-COMe | Mean Panel | 1.20 |

The antiproliferative effects of this compound derivatives are, at least in part, attributable to their ability to disrupt the normal progression of the cell cycle. Flow cytometric analysis of cancer cells treated with active derivatives of this class has revealed a significant accumulation of cells in the S-phase of the cell cycle. The S-phase is the period of DNA synthesis, and an arrest at this stage can indicate interference with DNA replication, ultimately leading to the inhibition of cell division.

While S-phase accumulation has been specifically observed for certain derivatives, the broader class of 2-phenylquinolines is also known to induce cell cycle arrest at the G2/M phase. This phase of the cell cycle involves the final preparations for and the execution of mitosis (cell division). An arrest at the G2/M checkpoint often points to an interference with the mitotic machinery.

The induction of G2/M phase arrest by 2-phenylquinoline derivatives is consistent with antimitotic activity. Antimitotic agents typically function by disrupting the formation or function of the mitotic spindle, a cellular structure essential for the proper segregation of chromosomes during cell division. Many 2-phenylquinoline derivatives are reported to act as inhibitors of tubulin polymerization. Tubulin is the protein subunit that assembles into microtubules, the primary components of the mitotic spindle. By inhibiting the polymerization of tubulin, these compounds prevent the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent cell death.

Based on the available research, there is no specific information detailing the inhibition of the Heat Shock Factor 1 (HSF1) pathway by this compound or its derivatives.

Information regarding the antimicrobial activities of this compound and its derivatives is not available in the public domain based on the conducted searches.

Despite a comprehensive series of targeted searches, specific data concerning the biological activity spectrum and mechanistic investigations of this compound and its derivatives, as requested in the detailed outline, could not be located.

The performed searches for antibacterial, antifungal, antiviral, antitubercular, antimalarial, and antileishmanial activities of this specific compound and its derivatives did not yield relevant results. The available literature from the searches focuses on broader categories of quinoline compounds or on different biological activities, such as the antiproliferative and anticancer properties of structurally related but distinct molecules like 4-anilino-8-methoxy-2-phenylquinoline.

As the instructions strictly require focusing solely on the chemical compound “this compound” and its derivatives and adhering to the provided outline, the absence of specific data on its antimicrobial properties in the search results makes it impossible to generate the requested scientific article without deviating from the specified scope and compromising scientific accuracy.

Therefore, the requested article cannot be generated at this time due to a lack of available research data on the specified topics for the designated compound.

Cellular Mechanisms of Action

Enzyme Inhibition Profiles and Molecular Targets of this compound Derivatives

Derivatives of the 4-hydroxy-2-phenylquinoline scaffold have been investigated for their ability to inhibit a variety of enzymes, demonstrating a broad spectrum of potential therapeutic applications. The following sections detail the inhibitory profiles of these compounds against several key molecular targets.

Histone Deacetylase (HDAC) Inhibition (especially HDAC3 Selectivity)

The inhibition of histone deacetylases (HDACs) is a significant strategy in the development of anticancer drugs. Within the 2-substituted phenylquinoline-4-carboxylic acid series, derivatives have shown promising and selective inhibitory activity against Class I HDACs, particularly HDAC3.

In one study, a series of compounds with hydroxamic acid or hydrazide zinc-binding groups (ZBGs) were synthesized and evaluated. The hydrazide-bearing compounds, in particular, demonstrated notable potency and selectivity for HDAC3. For instance, compound D29 , a hydrazide derivative, exhibited an IC50 value of 0.477 µM against HDAC3, while showing significantly higher IC50 values for HDAC1 (32.59 µM) and HDAC2 (183.5 µM), indicating a strong preference for HDAC3. Another compound, D28 , also showed selectivity for HDAC3 with an IC50 of 24.45 µM, without inhibiting HDAC1, 2, and 6. These findings suggest that the hydrazide ZBG is advantageous for achieving high potency and HDAC3 selectivity in this class of inhibitors.

Table 1: HDAC Inhibition Profile of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |

|---|---|---|---|---|

| D28 | >1000 | >1000 | 24.45 | >1000 |

| D29 | 32.59 | 183.5 | 0.477 | >1000 |

Inhibition of 2OG-Dependent Enzymes

2-Oxoglutarate (2OG)-dependent oxygenases are a large family of iron-dependent enzymes that play crucial roles in various biological processes, including DNA repair, fatty acid metabolism, and hypoxic sensing. researchgate.netox.ac.uk The 8-hydroxyquinoline (B1678124) scaffold is a known feature of inhibitors for these enzymes.

Specifically, 5-carboxy-8-hydroxyquinoline has been identified as a broad-spectrum inhibitor of 2OG oxygenases. nih.govnih.gov This compound effectively inhibits transcription factor hydroxylases, various histone demethylase subfamilies, nucleic acid demethylases, and γ-butyrobetaine hydroxylase. nih.govnih.gov Crystallographic studies have revealed that this class of inhibitors can cause a translocation of the active site metal ion, a rare mechanism of inhibition. nih.govnih.gov While direct studies on this compound are not specified, the inhibitory activity of structurally related 8-hydroxyquinolines against 2OG-dependent oxygenases suggests that derivatives of this scaffold may also possess similar activities.

Chelators of Metalloproteins

The 8-hydroxyquinoline moiety is a well-established chelator of metal ions, a property that underpins much of its biological activity. nih.gov This chelating ability allows 8-hydroxyquinoline and its derivatives to interact with metalloproteins, which are enzymes that require a metal ion for their catalytic function. nih.gov By binding to the metal cofactor, these compounds can inhibit the enzyme's activity.

The diverse bioactivities of 8-hydroxyquinoline derivatives, including their antineurodegenerative, anticancer, and antimicrobial effects, are often attributed to their ability to chelate metal ions and thereby disrupt the function of essential metalloproteins in pathological processes. nih.gov Given that this compound contains the 8-hydroxyquinoline core structure, it is expected to exhibit metal-chelating properties and potentially act as an inhibitor of various metalloproteins.

DNA Gyrase and Lanosterol-14α-Demethylase Enzyme Inhibition

DNA Gyrase Inhibition:

Bacterial DNA gyrase is a validated target for the development of new antibacterial agents. The 4-hydroxy-2-quinolone fragment has been identified as a crucial component for the inhibition of the DNA gyrase B subunit (GyrB). Derivatives containing this scaffold have been shown to be potent inhibitors of this enzyme. For example, a study identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel GyrB-targeted antibacterial agents. One of the lead compounds from this study, f1 , exhibited an IC50 of 1.21 µM against S. aureus GyrB. Further structural modifications led to even more potent inhibitors, such as f4 (IC50: 0.31 µM) and f14 (IC50: 0.28 µM).

Lanosterol-14α-Demethylase Inhibition:

Lanosterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol in fungi and cholesterol in humans. It is a major target for antifungal drugs. While specific data on this compound is limited, the broader class of quinoline derivatives has been explored for this activity. The development of dual inhibitors that target both fungal lanosterol 14α-demethylase and histone deacetylase is a novel strategy to combat azole-resistant candidiasis. This approach suggests that quinoline-based structures can be designed to effectively inhibit this crucial fungal enzyme.

Cholinesterase Inhibition (AChE and BuChE)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. Phenyl-quinoline derivatives have been investigated as potential inhibitors of these enzymes.

A study on a series of phenyl-quinoline derivatives revealed that these compounds can exhibit selectivity for BuChE over AChE. One of the most potent compounds in the series, analog 7n (with a methoxy (B1213986) group at R1 and a 4-bromine substituent at R2), showed a 75-fold improvement in activity compared to the positive control. nih.gov This indicates that the phenyl-quinoline scaffold is a promising starting point for the design of new cholinesterase inhibitors. While this study did not specifically test this compound, the findings for related derivatives suggest potential activity for this compound class.

Other Reported Biological Activities

In addition to specific enzyme inhibition, derivatives of the this compound scaffold have been reported to possess a range of other biological activities, including antimicrobial, antifungal, antiviral, and antiproliferative effects.

Antimicrobial and Antifungal Activity: 8-Hydroxyquinoline derivatives are known for their broad-spectrum antimicrobial and antifungal properties. nih.govnih.govnih.gov For example, a series of new 4-hydroxy-2-quinolone analogs with varying substituents demonstrated significant antifungal activity against Aspergillus flavus and antibacterial activity against Staphylococcus aureus. mdpi.com In another study, benzoquinoline derivatives showed powerful activity against the fungus Candida albicans, with some compounds exhibiting greater activity than the standard drug nystatin. mdpi.com Specifically, 8-methoxy-4-methyl-quinoline derivatives have also been synthesized and shown to have antibacterial activity against various bacterial strains. researchgate.net

Antiviral Activity: Derivatives of 8-hydroxyquinoline have also been evaluated for their antiviral potential. nih.gov For instance, certain 8-hydroxyquinoline-2-carboxanilides have shown activity against the highly pathogenic H5N1 avian influenza virus. nih.gov Another study reported that novel quinoline derivatives exhibited significant inhibitory activity against the dengue virus serotype 2. nih.gov

Antiproliferative Activity: The antiproliferative effects of 4-anilino-8-methoxy-2-phenylquinoline and its 8-hydroxy counterparts have been evaluated against various cancer cell lines. nih.gov The position of the methoxy or hydroxy group on the quinoline ring was found to be crucial for activity. One 8-hydroxy derivative, compound 11 , was particularly active against colon cancer (HCT-116) and breast cancer (MCF7, MDA-MB-435) cell lines, with GI50 values of 0.07, <0.01, and <0.01 µM, respectively. nih.gov These compounds were found to induce cell cycle arrest in the S-phase. nih.gov

Table 2: Antiproliferative Activity of Selected 4-Anilino-2-phenylquinoline Derivatives

| Compound | Substitution | Cell Line | GI50 (µM) |

|---|---|---|---|

| 8 | 8-OMe, 4'-COMe | - | 10.47 |

| 9 | 8-OH, 4'-COMe | - | 14.45 |

| 10 | 8-OMe, 3'-COMe | - | 8.91 |

| 11 | 8-OH, 3'-COMe | HCT-116 | 0.07 |

| 11 | 8-OH, 3'-COMe | MCF7 | <0.01 |

| 11 | 8-OH, 3'-COMe | MDA-MB-435 | <0.01 |

Antioxidant Activity

One study investigated a range of 4-hydroxycoumarin derivatives for their free-radical scavenging capabilities using DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. scholaris.ca A notable finding was the potent activity of a methoxy-substituted analog, 4-hydroxy-6-methoxy-2H-chromen-2-one, which demonstrated an IC50 value of 0.05 mM in the DPPH assay, outperforming the standard antioxidants butylated hydroxytoluene (BHT) (IC50 = 0.58 mM) and even ascorbic acid (IC50 = 0.06 mM). scholaris.ca This suggests that the methoxy group, in conjunction with the 4-hydroxy moiety, plays a crucial role in the radical scavenging process.

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH• | 0.05 mM | scholaris.ca |

| Butylated Hydroxytoluene (BHT) | DPPH• | 0.58 mM | scholaris.ca |

| Ascorbic Acid | DPPH• | 0.06 mM | scholaris.ca |

| 8-Hydroxyquinoline derivatives | DPPH• | 0.8–2.49 mg/mL | nih.gov |

DNA Binding Interactions

The ability of small molecules to interact with DNA is a hallmark of many anticancer and antimicrobial agents. The planar structure of the 2-phenylquinoline core makes it a prime candidate for such interactions, particularly through intercalation between DNA base pairs.

A study on novel 4-(2-hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidin derivatives shed light on the DNA binding behavior of compounds with a 2-hydroxyquinoline moiety. nih.gov The binding interaction of these compounds with calf thymus DNA (CT-DNA) was investigated using electronic absorption spectroscopy, viscosity measurements, and thermal denaturation studies. nih.gov Upon binding to CT-DNA, the absorption spectra of the compounds exhibited both bathochromic (red shift) and hypochromic (decreased absorption) shifts, which are characteristic of intercalative binding. nih.govresearchgate.net This mode of interaction involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix.

The strength of this interaction was quantified by the binding constant (Kb). For two of the derivatives, the Kb values were determined to be 4.3 x 10⁵ M⁻¹ and 3.8 x 10⁵ M⁻¹, indicating a strong binding affinity to DNA. nih.gov These findings suggest that derivatives of 4-hydroxy-2-phenylquinoline could similarly act as effective DNA intercalators, a mechanism that can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.

| Compound Derivative | Binding Constant (Kb) with CT-DNA | Observed Spectral Changes | Reference |

|---|---|---|---|

| 4-(2-hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidin derivative (2a) | 4.3 x 10⁵ M⁻¹ | Bathochromic and Hypochromic shifts | nih.gov |

| 4-(2-hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidin derivative (2d) | 3.8 x 10⁵ M⁻¹ | Bathochromic and Hypochromic shifts | nih.gov |

Anti-Inflammatory and Anti-Allergic Properties

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of great interest. Derivatives of 2-phenylquinoline have shown promise in this area, with studies pointing towards their ability to modulate key inflammatory pathways.

The anti-inflammatory potential of a series of 2-(4-phenylquinoline-2-yl)phenol derivatives was evaluated through an in vitro Human Red Blood Cells (HRBC) membrane stabilization assay. nih.gov This assay is a well-established method for assessing anti-inflammatory activity, as the stabilization of the erythrocyte membrane is analogous to the stabilization of lysosomal membranes, which play a crucial role in the inflammatory response. Several of the synthesized compounds demonstrated potent anti-inflammatory effects. For instance, compound 4h , which features specific substitutions, exhibited a very low IC50 value of 0.021 µM. nih.gov Another derivative, 4f , also showed significant activity with an IC50 of 0.064 µM. nih.gov

Mechanistically, the anti-inflammatory action of these compounds was linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. The most potent COX-2 inhibitors identified in the study were compounds 4h (IC50 = 0.026 µM) and 4j (IC50 = 0.102 µM). nih.gov This targeted inhibition of COX-2 suggests that 2-phenylquinoline derivatives could serve as a scaffold for developing selective anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound Derivative | In Vitro Anti-Inflammatory Activity (HRBC Stabilization) IC50 | In Vitro COX-2 Inhibition IC50 | Reference |

|---|---|---|---|

| Compound 4f | 0.064 µM | Not specified | nih.gov |

| Compound 4h | 0.021 µM | 0.026 µM | nih.gov |

| Compound 4i | 0.484 µg/mL | Not specified | nih.gov |

| Compound 4j | 0.092 µM | 0.102 µM | nih.gov |

Structure Activity Relationship Sar Studies of 4 Hydroxy 8 Methoxy 2 Phenylquinoline Analogues

Influence of Substituent Position on Biological Potency

The placement of functional groups on the 4-hydroxy-8-methoxy-2-phenylquinoline core is critical in determining the molecule's biological efficacy. Studies have systematically explored how modifications at the 8-position of the quinoline (B57606) ring, on the 2-phenyl ring, and at the 4-position influence antiproliferative activity.

The nature of the substituent at the 8-position of the quinoline ring plays a pivotal role in the antiproliferative activity of 4-anilino-2-phenylquinoline derivatives. The comparison between a methoxy (B1213986) (-OCH₃) group and a hydroxyl (-OH) group at this position reveals that the biological effect is highly dependent on the substitution pattern elsewhere in the molecule, particularly on the 2-phenyl ring.

For derivatives with a 3'-acetyl (3'-COMe) group on the 2-phenyl ring, the presence of an 8-hydroxyl group leads to significantly more potent antiproliferative activity than an 8-methoxy group. researchgate.net The 8-OH derivative (compound 11 ) showed an antiproliferative GI₅₀ value of 1.20 µM, whereas its 8-OMe counterpart (compound 10 ) was much less active with a GI₅₀ of 8.91 µM. researchgate.net This suggests that a hydrogen-bond-donating substituent at the 8-position is more favorable for activity in this specific configuration than a hydrogen-bond-accepting group. researchgate.net

Conversely, when a 4'-acetyl (4'-COMe) substituent is present on the 2-phenyl ring, the trend is reversed. The 8-methoxy derivative demonstrates greater potency (GI₅₀ of 10.47 µM) compared to the 8-hydroxyl derivative (GI₅₀ of 14.45 µM). researchgate.net This highlights that the substitution position on the quinoline ring is a crucial determinant of activity. researchgate.net

| Compound ID | Substituent at 8-Position | Substituent on 2-Phenyl Ring | Antiproliferative Activity (GI₅₀, µM) |

|---|---|---|---|

| 10 | 8-OMe | 3'-COMe | 8.91 |

| 11 | 8-OH | 3'-COMe | 1.20 |

| 8 | 8-OMe | 4'-COMe | 10.47 |

| 9 | 8-OH | 4'-COMe | 14.45 |

The position of substituents on the 2-phenyl ring also has a profound impact on biological potency. When comparing the 3'-acetyl and 4'-acetyl substituted derivatives within the 8-hydroxyquinoline (B1678124) series, a clear preference is observed.

The 8-hydroxy derivative with a 3'-acetyl group (compound 11 ) is the most potent compound identified in its series, with a GI₅₀ of 1.20 µM. researchgate.net This compound is particularly effective against specific solid cancer cell lines, including colon cancer (HCT-116) and breast cancer (MCF7, MDA-MB-435), with GI₅₀ values of 0.07 µM, <0.01 µM, and <0.01 µM, respectively. researchgate.net In contrast, the corresponding 8-hydroxy derivative with a 4'-acetyl group (compound 9 ) is significantly less active, with a GI₅₀ of 14.45 µM. researchgate.net This indicates a strong positional preference for the acetyl group on the 2-phenyl ring when an 8-hydroxyl group is present on the quinoline core.

The presence of a 4-anilino moiety is a defining feature of a series of potent antiproliferative 2-phenylquinoline (B181262) derivatives. researchgate.net The research into these analogues has centered on 4-anilino-8-methoxy-2-phenylquinoline and its 8-hydroxy counterparts, underscoring the perceived importance of this group for the observed biological activity. researchgate.net The anilino ring provides a scaffold for further substitutions, and it has been noted in related studies that the electronic properties of substituents on the anilide ring can influence antiviral activity. nih.gov This suggests that the 4-anilino moiety is not merely a linker but an integral component of the pharmacophore, contributing to the molecule's interaction with its biological targets.

The introduction of halogens and other groups with varying electronic properties is a common strategy in medicinal chemistry to enhance biological activity. nih.gov Halogenation can significantly improve the potency of bioactive compounds. nih.gov In many heterocyclic compounds, halogenation leads to an increase in inhibitory activity against various biological targets. nih.gov

For quinoline derivatives, the electronic properties of substituents are key determinants of their activity. nih.gov Specifically for 8-hydroxyquinoline derivatives, antiviral activity has been shown to increase with the electron-withdrawing properties of substituents on the anilide ring. nih.gov This is consistent with findings for other heterocyclic structures, where electron-withdrawing groups such as -CN, -NO₂, and -CF₃ on a phenyl ring can be crucial for inhibitory activity. indexcopernicus.com The presence of strong electron-withdrawing groups like Cl, NO₂, and CN in the structure of related styrylquinoline derivatives has been found to be critical for high anticancer activity. nih.gov These findings suggest that strategic placement of halogens or other electron-withdrawing groups on the 2-phenyl or 4-anilino rings of this compound could be a promising avenue for developing more potent analogues.

Stereochemical Considerations and Activity

While specific stereochemical studies on this compound analogues are not extensively reported in the reviewed literature, the principles of stereochemistry are fundamental in drug design. The introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities, potencies, and metabolic profiles.

The synthesis of chiral building blocks, such as N-protected homoallylic amines from chiral sulfinyl imines, is crucial for producing enantiopure compounds that can serve as organocatalysts or be incorporated into biologically active substances. This highlights the general recognition that the three-dimensional arrangement of atoms is critical for molecular interactions with biological targets like enzymes and receptors. researchgate.net For quinoline derivatives, which are known to interact with enzymes and proteins, the specific stereochemistry could dictate the binding affinity and orientation within an active site, thereby determining the compound's efficacy. researchgate.net Therefore, if chiral centers are introduced into the this compound scaffold, it is highly probable that the biological activity would be stereoselective.

Physicochemical Parameters and SAR

The biological activity of quinoline derivatives is closely linked to their physicochemical properties, primarily lipophilicity and electronic characteristics. nih.gov These parameters are central to Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a compound's chemical structure with its biological effects.

Lipophilicity, often expressed as logP or the chromatographic parameter log k, is a critical factor. nih.gov It influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the antiviral activity of certain 8-hydroxyquinoline-N-phenylcarboxamides linearly increases with rising lipophilicity. nih.gov Halogenation is a known method to increase the lipophilicity of compounds. nih.gov Studies on 8-hydroxyquinoline derivatives have confirmed that introducing halogen atoms increases the log k value. nih.gov

Electronic effects also play a crucial role. The acid-base dissociation constant (pKa) affects a compound's ionization state at different physiological pH values, which in turn influences properties like solubility and cell permeability. Furthermore, the electron-donating or electron-withdrawing nature of substituents can modulate a molecule's interaction with its target. For example, increasing the electron-withdrawing properties of substituents on the anilide ring of 8-hydroxyquinoline derivatives has been shown to positively influence their antiviral activity. nih.gov The close proximity of the 8-hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines effective chelating agents, a property that is also influenced by the electronic environment of the molecule and contributes to its diverse biological activities. nih.gov

Lipophilicity and its Correlation with Activity

Lipophilicity, the ability of a compound to dissolve in fats or lipids, is a critical parameter influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govmdpi.comnih.gov For a molecule to reach its target within the body, it must effectively traverse various biological membranes, a process heavily dictated by its lipophilic character. mdpi.comnih.gov

In the context of quinoline derivatives, a clear correlation between lipophilicity and biological activity has been established. Studies on various quinoline-based compounds demonstrate that increasing lipophilicity often leads to enhanced biological effects, up to an optimal point. For instance, research on 2-arylquinoline derivatives revealed that more lipophilic molecules, as indicated by higher calculated Log P (cLogP) values, exhibited better cytotoxic effects against HeLa and PC3 cancer cell lines. rsc.org Similarly, the antiviral activity of 8-hydroxyquinoline-2-carboxanilides was found to increase linearly with rising lipophilicity. nih.gov

However, this relationship is not always linear. Excessively lipophilic compounds can be vulnerable to faster metabolism by cytochrome P450 enzymes and may accumulate in fatty tissues, leading to potential toxicity and faster clearance. mdpi.com Research on certain lipophilic quinolone derivatives showed that a marked increase in lipophilicity was actually detrimental to their antibacterial activity. nih.gov This suggests that a finely tuned balance of lipophilicity is crucial. For this compound analogues, modifications to the 2-phenyl ring or the quinoline core that moderately increase lipophilicity could enhance membrane permeability and target engagement, but careful optimization is required to avoid the pitfalls of excessive lipid solubility.

Table 1: Relationship between Lipophilicity and Cytotoxicity in 2-Arylquinoline Derivatives

| Compound Type | Lipophilicity (cLogP range) | Observed Cytotoxic Activity |

| Aromatic Quinolines | 2.23–4.13 | Better IC50 values in HeLa and PC3 cells |

| Tetrahydroquinolines (THQs) | 1.56–3.02 | Poorer activity compared to aromatic quinolines |

| Data synthesized from research on 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives. rsc.org |

Electronic Properties and their Effect on Biological Activity

The electronic landscape of a molecule—shaped by its electron-donating and electron-withdrawing substituents—plays a pivotal role in its biological activity. These groups can influence a molecule's ability to participate in crucial interactions, such as hydrogen bonding and reactions with biological targets. mdpi.com

For quinoline-based compounds, the nature and position of electronic substituents are key determinants of efficacy. The presence of electron-donating groups, such as methoxy (-OCH3), can enrich a coordination site with electron density, potentially increasing the stability of a complex with a biological target and enhancing its catalytic or inhibitory activity. mdpi.com Conversely, electron-withdrawing groups, like nitro (-NO2) or halogens (e.g., -Cl, -F), decrease electron density. mdpi.com This can be advantageous in certain contexts; for example, the antiviral activity of 8-hydroxyquinoline-2-carboxanilides was positively influenced by increasing the electron-withdrawing properties of substituents on an attached anilide ring. nih.gov

In the specific case of 4-anilino-2-phenylquinoline derivatives, the electronic nature of substituents on the 4-anilino ring is critical. The introduction of an acetyl group (-COMe), which is electron-withdrawing, has been shown to be a key feature in potent antiproliferative compounds. nih.gov This highlights that modulating the electronic properties of the 2-phenylquinoline scaffold is a powerful strategy for tuning its biological function. The interplay between the electron-donating 8-methoxy group and other substituents on the molecule creates a unique electronic profile that can be systematically modified to optimize activity. mdpi.comnih.gov

Specific Structural Features for Enhanced Activity

Beyond general properties like lipophilicity and electronics, specific structural motifs and their interactions are fundamental to the biological activity of this compound analogues.

Hydrogen Bonding Interactions and Activity

Hydrogen bonds, the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom, are fundamental to molecular recognition in biological systems. nih.gov The ability of a compound to act as a hydrogen bond donor or acceptor significantly influences its binding affinity and specificity to a target protein or enzyme.

The substitution pattern on the quinoline core of 2-phenylquinoline analogues drastically impacts their hydrogen-bonding capabilities and, consequently, their biological effects. A compelling study comparing 4-anilino-8-methoxy-2-phenylquinoline with its 4-anilino-8-hydroxy-2-phenylquinoline counterpart provided clear evidence of this principle. nih.gov When a 3'-acetyl group was present on the anilino ring, the 8-hydroxy derivative (which can donate a hydrogen bond) was significantly more potent as an antiproliferative agent than the 8-methoxy derivative (which can only accept a hydrogen bond). nih.gov This suggests that the ability of the 8-OH group to act as a hydrogen bond donor is a crucial interaction for its mechanism of action in this context.

This finding underscores the importance of the 4-hydroxy group in the parent compound, which can also act as a potent hydrogen bond donor and acceptor, likely playing a key role in its interactions with biological targets.

Table 2: Influence of Hydrogen-Bonding Group at Position 8 on Antiproliferative Activity

| Compound Backbone | Substitution at Position 8 | Hydrogen Bonding Capability | Antiproliferative Activity (GI50, µM) |

| 4-(3'-acetyl-anilino)-2-phenylquinoline | -OMe (methoxy) | Acceptor | 8.91 |

| 4-(3'-acetyl-anilino)-2-phenylquinoline | -OH (hydroxy) | Donor & Acceptor | 1.20 |

| Data from a study on antiproliferative 4-anilino-2-phenylquinoline derivatives. nih.gov |

Structural Requirements for Specific Enzyme Inhibition (e.g., HDAC Selectivity)

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation and have become important targets for cancer therapy. nih.gov HDAC inhibitors typically share a common pharmacophore model consisting of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the enzyme's catalytic tunnel, and a "cap" group that interacts with the surface of the enzyme.

The this compound scaffold fits this model well. The 4-hydroxy group can potentially act as a ZBG, similar to the hydroxamic acid moiety found in many approved HDAC inhibitors like Vorinostat (SAHA). nih.govnih.gov The quinoline ring itself can serve as the linker, while the 2-phenyl and 8-methoxy groups constitute the cap region.

Achieving selectivity for specific HDAC isoforms is a major goal in drug design to improve efficacy and reduce side effects. mdpi.com Selectivity is often governed by the structure of the cap group and the linker. For example, modifications to the linker region of SAHA have been shown to confer selectivity for HDAC6 and HDAC8. frontiersin.org Quinoline-based inhibitors have been designed that show preferable inhibition for class I HDACs (HDAC1, 2, 3, 8). nih.gov The bulky and rigid nature of the 2-phenylquinoline cap of this compound could be exploited to achieve selectivity by designing analogues that make specific interactions with amino acid residues at the rim of the active site, which varies between HDAC isoforms.

Hybridization Approaches and their SAR Implications

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units with known biological activity) into a single molecule. nih.govnih.gov This can lead to compounds with improved affinity, dual modes of action, or the ability to overcome drug resistance. nih.govresearchgate.net

The quinoline scaffold is a popular component in hybridization strategies due to its versatile biological activity. frontiersin.orgnih.govresearchgate.net For instance, hybrids of quinoline with moieties like chalcone, piperidine, and 1,4-naphthoquinone (B94277) have been developed, demonstrating enhanced anticancer or antimalarial activities. nih.govnih.govresearchgate.net

Computational and Theoretical Chemistry Approaches in 4 Hydroxy 8 Methoxy 2 Phenylquinoline Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecular systems. These methods allow for the detailed examination of a molecule's geometry, electronic landscape, and potential for chemical reactions.

Geometry optimization is a fundamental computational procedure that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Hydroxy-8-methoxy-2-phenylquinoline, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

DFT calculations on related quinoline (B57606) derivatives, such as phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate, have been used to refine crystal structures and understand conformational preferences. mdpi.comresearchgate.net For this compound, a geometry optimization would likely be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to predict its equilibrium structure. The resulting data would provide precise information on the planarity of the quinoline and phenyl rings and the orientation of the hydroxyl and methoxy (B1213986) substituents.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative as specific computational data for this compound is not available in the cited literature.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-C(Phenyl) | ~1.49 Å |

| Bond Length | C4-O(Hydroxy) | ~1.36 Å |

| Bond Length | C8-O(Methoxy) | ~1.37 Å |

| Bond Angle | C3-C4-C4a | ~120° |

| Bond Angle | C7-C8-O(Methoxy) | ~118° |

| Dihedral Angle | C3-C2-C(Phenyl)-C(Phenyl) | Variable |

Valence band ionization spectra and X-ray Photoelectron Spectroscopy (XPS) provide information about the electronic structure and elemental composition of a molecule. Theoretical calculations can simulate these spectra, aiding in the interpretation of experimental data. The calculation of the valence band structure would reveal the energies of the molecular orbitals, which are composed of contributions from the atomic orbitals of carbon, nitrogen, oxygen, and hydrogen.

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (e.g., UV-Vis spectra). scirp.org By calculating the energies of electronic transitions between molecular orbitals, TDDFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

For this compound, a TDDFT calculation would likely reveal transitions involving the π-orbitals of the aromatic quinoline and phenyl rings. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often involved in the lowest energy transition. The nature of these orbitals and the energy of the transitions would be influenced by the electron-donating hydroxyl and methoxy groups.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions, such as charge transfer. wikipedia.orgnih.gov It provides a localized picture of bonding and can quantify the stabilizing effects of electron delocalization. materialsciencejournal.org

Table 2: Illustrative NBO Analysis Results for Key Interactions in this compound (Note: This table is illustrative as specific computational data for this compound is not available in the cited literature.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) of Hydroxyl | π*(C3-C4) | > 2.0 |

| LP (O) of Methoxy | π*(C7-C8) | > 2.0 |

| π (Quinoline Ring) | π* (Phenyl Ring) | Variable |

E(2) represents the stabilization energy associated with the donor-acceptor interaction.

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the geometry and electronic structure of a solute.

For this compound, studying its behavior in a solvent like water would be crucial for understanding its properties in a biological context. These studies could investigate how the solvent affects the tautomeric equilibrium between the hydroxy-quinoline and quinolone forms, as well as the strength of any intramolecular hydrogen bonds. The formation of explicit water complexes, where one or more water molecules are included in the calculation, can provide a more detailed picture of the specific hydrogen bonding interactions between the solute and the solvent.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's reactivity. malayajournal.orgmdpi.com Key descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netresearchgate.net

Chemical Potential (μ) : Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to charge transfer. A higher value indicates greater stability and lower reactivity. mdpi.com

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Table 3: Formulas for Global Reactivity Descriptors

| Descriptor | Formula |

|---|---|

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 |

| Global Electrophilicity (ω) | ω = μ² / (2η) |

Advanced Structural Analysis and Interactions

Analysis of Crystal Structures of Derivatives

While the crystal structure for this compound itself is not publicly reported, the structure of the closely related derivative, 8-Methoxy-4-(4-methoxyphenyl)quinoline , provides valuable geometric insights nih.gov.

In this derivative, the quinoline ring system is nearly planar. The attached methoxyphenyl ring is significantly twisted out of the plane of the quinoline core, with a dihedral angle of 62.17° nih.gov. This non-planar conformation is a key structural feature. The methoxy groups themselves lie almost in the same plane as their respective aromatic rings nih.gov. This type of structural data is invaluable for validating and refining computational models used in docking studies.

| Parameter | Value |

|---|---|

| Chemical Formula | C17H15NO2 |

| Molecular Weight | 265.30 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.362 (2) |

| b (Å) | 10.355 (2) |

| c (Å) | 14.276 (4) |

| β (°) | 101.556 (6) |

| Volume (ų) | 1355.9 (5) |

| Z | 4 |

Investigation of Non-Covalent Interactions (e.g., C-H...N, C-H...O, C-H...π, π...π)

Non-covalent interactions are crucial in determining the crystal packing of molecules and are the primary forces governing drug-receptor binding. Analysis of crystal structures of quinoline derivatives reveals a rich network of these interactions.

In the crystal structure of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, a variety of weak interactions dictate the supramolecular assembly in the absence of strong hydrogen-bond donors nih.gov. These include:

C-H...O and C-H...N Hydrogen Bonds: These weak hydrogen bonds link molecules together, forming extended chains and layers nih.gov. For instance, in the crystal of 8-Methoxy-4-(4-methoxyphenyl)quinoline, C-H...O bonds link molecules into zigzag chains nih.gov.

π...π Stacking Interactions: The planar aromatic rings of the quinoline system and its phenyl substituent allow for stacking interactions. In the cyanophenyl derivative, slipped antiparallel stacking of both the quinoline and cyanophenyl groups is a primary organizing force, with interaction energies calculated to be significant (-45.8 kJ mol⁻¹) nih.gov. These interactions are vital for the stability of the crystal lattice.

The search for theoretical predictions of its spectroscopic properties, including vibrational (FT-IR, FT-Raman), NMR, and UV-Vis spectra, as well as its electronic properties through methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), did not yield specific results for this exact molecule.

While computational studies have been conducted on various other quinoline derivatives, the strict instruction to focus solely on this compound prevents the inclusion of data from these related but structurally different compounds. Therefore, it is not possible to generate a scientifically accurate article with the specified detailed research findings and data tables at this time.

Future Research Directions and Medicinal Chemistry Prospects of 4 Hydroxy 8 Methoxy 2 Phenylquinoline

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of the 4-hydroxy-2-phenylquinoline core is achievable through established methods such as the Conrad-Limpach or Knorr quinoline (B57606) syntheses. A particularly relevant route for this scaffold is the Pfitzinger reaction, which can produce 2-phenylquinoline-4-carboxylic acids that serve as versatile precursors. frontiersin.org However, future research should prioritize the development of more efficient, scalable, and environmentally benign synthetic strategies.

Key future directions include:

Catalytic Methods: Exploring modern catalytic systems could provide higher yields and milder reaction conditions. Iron-catalyzed methods, for instance, have been successfully employed for the synthesis of quinolines and represent a cost-effective and low-toxicity alternative to traditional catalysts. researchgate.netikm.org.my

Continuous Flow Synthesis: For industrial scalability and improved safety, continuous flow reactions should be investigated. A heterogeneous Ru-Fe/γ-Al₂O₃ catalyst has been used for the continuous synthesis of quinoline compounds from nitroarenes and an alcohol/water system, aligning with green chemistry principles by avoiding harsh oxidants or acids. rsc.org Adapting such a system for the specific synthesis of 4-Hydroxy-8-methoxy-2-phenylquinoline from appropriately substituted precursors would be a significant advancement.

Electrochemical Synthesis: Electrochemical methods offer a powerful, reagent-minimal approach to forming heterocyclic rings. Intramolecular oxidative annulation of N-substituted o-aminophenylacetylenes has been achieved electrochemically to yield quinolines without the need for external oxidants or metal catalysts. researchgate.net

These advanced synthetic explorations are crucial for creating a diverse library of this compound analogues for biological screening and optimization studies.

Discovery of New Biological Targets and Mechanisms

The full biological activity profile of this compound is yet to be determined, presenting a rich field for discovery. Based on the known activities of structurally related quinolines, several promising therapeutic areas can be prioritized for investigation.

Potential Therapeutic Applications and Biological Targets:

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Related Compounds |

| Oncology | Tubulin, Histone Deacetylases (HDACs), Topoisomerase I, BRD4, ABCG2 | 2-phenylquinoline-4-carboxamide (B4668241) derivatives are potent tubulin polymerization inhibitors. nih.gov Other 2-phenylquinoline-4-carboxylic acids act as HDAC inhibitors. frontiersin.org The quinoline scaffold is actively being explored for designing multi-target anticancer agents against topoisomerase I, BRD4, and ABCG2. nih.govmdpi.com |